2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenoxyphenyl)acetamide
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Overview
Description
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structural features, which include a dibenzo[c,e][1,2]thiazine core with an ethyl group and a phenoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 9-ethyl-6H-dibenzo[c,e][1,2]thiazine and 2-phenoxyphenylacetic acid. The synthesis process may involve the following steps:
Nitration: Introduction of nitro groups to the aromatic rings.
Reduction: Conversion of nitro groups to amino groups.
Acylation: Formation of the acetamide linkage.
Oxidation: Introduction of the dioxido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert dioxido groups to hydroxyl groups.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced thiazine derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(9-ethyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenoxyphenyl)acetamide: Lacks the dioxido groups.
2-(9-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenoxyphenyl)acetamide: Contains a methyl group instead of an ethyl group.
Uniqueness
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenoxyphenyl)acetamide is unique due to its specific structural features, including the presence of both ethyl and dioxido groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H24N2O4S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C28H24N2O4S/c1-2-20-16-17-25-23(18-20)22-12-6-9-15-27(22)35(32,33)30(25)19-28(31)29-24-13-7-8-14-26(24)34-21-10-4-3-5-11-21/h3-18H,2,19H2,1H3,(H,29,31) |
InChI Key |
AAQAGNRJSSMSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4OC5=CC=CC=C5 |
Origin of Product |
United States |
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